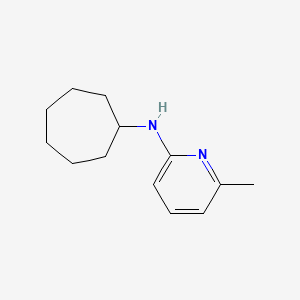![molecular formula C10H8ClN3O2S2 B7575315 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various biochemical pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial and antifungal activities. It has also been shown to have anticonvulsant effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are many future directions for the study of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent. Another direction is to explore its potential use as a herbicide. Additionally, further studies are needed to evaluate its safety and toxicity in preclinical studies. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
In conclusion, 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a promising compound with a wide range of biological activities. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole involves the reaction of 2-chloro-5-nitrobenzyl chloride with potassium thiocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate and acetic acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antitumor, and anticonvulsant activities. It has also been studied for its potential use as a herbicide.
properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-6-12-13-10(18-6)17-5-7-4-8(14(15)16)2-3-9(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUBXCRDIQWKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)

![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)